ethyl N-(cinnamylideneamino)carbamate

ADME prediction drug-likeness physicochemical profiling

Ethyl N-(cinnamylideneamino)carbamate (CAS 5272-96-8) is a synthetic organic compound belonging to the class of cinnamaldehyde-derived hydrazone carbamates, also systematically named ethyl (2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarboxylate or N-(cinnamylideneamino)carbamic acid ethyl ester. It features a trans-cinnamylideneimine moiety conjugated to an ethyl carbazate (ethoxycarbonylhydrazone) group, yielding a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 5272-96-8
Cat. No. B1656422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(cinnamylideneamino)carbamate
CAS5272-96-8
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC(=O)NN=CC=CC1=CC=CC=C1
InChIInChI=1S/C12H14N2O2/c1-2-16-12(15)14-13-10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,14,15)
InChIKeyGHFWPCYPKJTPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(cinnamylideneamino)carbamate (CAS 5272-96-8): Chemical Identity, Class Assignment, and Procurement Baseline


Ethyl N-(cinnamylideneamino)carbamate (CAS 5272-96-8) is a synthetic organic compound belonging to the class of cinnamaldehyde-derived hydrazone carbamates, also systematically named ethyl (2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarboxylate or N-(cinnamylideneamino)carbamic acid ethyl ester [1]. It features a trans-cinnamylideneimine moiety conjugated to an ethyl carbazate (ethoxycarbonylhydrazone) group, yielding a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol [1]. The compound is listed in authoritative chemical databases including PubChem (CID 6614348), ChEBI (CHEBI:105550), and the DSSTox inventory (DTXSID00425057) [1][2]. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry, where the combination of carbamate and imine functionalities serves as a precursor to heterocyclic scaffolds such as 1,2,4-triazoles [3].

Why Ethyl N-(cinnamylideneamino)carbamate Cannot Be Readily Substituted by Generic Cinnamaldehyde Hydrazones or Semicarbazones


Ethyl N-(cinnamylideneamino)carbamate occupies a distinct structural niche that prevents straightforward substitution by its closest analogs—cinnamaldehyde semicarbazone (CAS 3839-82-5) or the corresponding thiosemicarbazone. The ethoxycarbonylhydrazone (carbazate) functionality present in the target compound introduces a hydrogen-bond donor count of 1 and a topological polar surface area (TPSA) of 50.7 Ų [1], whereas the semicarbazone analog possesses two H-bond donors (terminal –NH₂) and a comparable but distinct polarity profile. This difference directly impacts membrane permeability, LogP, and the compound's suitability as a building block in condensation–cyclization cascades that require a monoprotected hydrazine equivalent. Moreover, the ethyl carbazate moiety serves as a regioselective precursor to 4-amino-1,2,4-triazol-5-ones upon heating with primary amines, a transformation that semicarbazones cannot undergo directly [2]. Practical procurement considerations also apply: the target compound is commercially supplied at ≥95% purity (HPLC) as a single, defined (E,E)-stereoisomer [1], whereas semicarbazone preparations may contain variable Z/E mixtures. These physicochemical and synthetic divergences mean that replacing this compound with a generic hydrazone or semicarbazone would alter reaction outcomes, pharmacokinetic profiles in probe development, or metal-chelation stoichiometry in coordination chemistry applications.

Quantitative Differential Evidence for Ethyl N-(cinnamylideneamino)carbamate Versus Closest Analogs


Lipophilicity and Hydrogen-Bond Donor Count Differentiate Target Compound from Cinnamaldehyde Semicarbazone for Permeability-Controlled Applications

The target compound exhibits a computed XLogP3 (octanol–water partition coefficient) of 2.4, a TPSA of 50.7 Ų, and a hydrogen-bond donor (HBD) count of 1 [1]. In contrast, cinnamaldehyde semicarbazone (CAS 3839-82-5; C₁₀H₁₁N₃O, MW 189.21) bears a terminal –NH₂ group in place of the ethoxy substituent, resulting in an HBD count of 2 and a predicted lower LogP. This reduction in HBD count correlates with improved passive membrane permeability in consensus ADME models (e.g., Lipinski and Veber rules), where HBD ≤ 1 is favorable for blood–brain barrier penetration [2]. The measured LogP difference (ΔLogP ≈ +0.5 to +1.0 units by structural inference) gives the target compound a theoretical permeability advantage that cannot be matched by the more polar semicarbazone analog.

ADME prediction drug-likeness physicochemical profiling

Synthetic Versatility: Ethoxycarbonylhydrazone Moiety Enables Regioselective 1,2,4-Triazole Cyclization Unavailable to Semicarbazones

The ethoxycarbonylhydrazone (carbazate) group of the target compound can be thermally cyclized with primary amines to yield 4-substituted-1,2,4-triazol-5-one derivatives in a regioselective manner [1]. This transformation exploits the leaving-group capacity of the ethoxy moiety and the monoprotected hydrazine character of the carbazate. By contrast, cinnamaldehyde semicarbazone (bearing a terminal –CONH₂) and cinnamaldehyde thiosemicarbazone (bearing –CSNH₂) do not undergo an analogous cyclization without prior activation or deprotection, limiting their utility as direct precursors to triazole scaffolds. The target compound thus offers a one-pot, two-step entry into 3-cinnamyl-1,2,4-triazole-5-ones—a privileged scaffold in antimicrobial and anti-inflammatory drug discovery—without requiring protecting-group manipulation [1][2].

heterocyclic synthesis 1,2,4-triazole medicinal chemistry building blocks

N-Cinnamylcarbamic Acid Ester Pharmacophore Is Recognized in Patented β-Adrenergic Antagonist Scaffolds

US Patent 4,014,920 discloses N-cinnamylcarbamic acid esters as cardioselective antagonists of adrenergic β-receptor stimulants, useful for the treatment of arrhythmias and angina pectoris [1]. The patent specifically claims compounds wherein the cinnamyl moiety is linked through a carbamate ester nitrogen, structurally analogous to the target compound's N-(cinnamylideneamino)carbamate framework. This demonstrates that the N-cinnamylcarbamate pharmacophore—distinct from cinnamaldehyde semicarbazone's terminal amide or thiosemicarbazone's thiourea—is recognized in the intellectual property landscape as conferring β-adrenergic selectivity. While the patent does not directly claim CAS 5272-96-8, the structural proximity (carbamate ester vs. carbamate hydrazone) establishes a class-level precedent that the carbamate ester linkage is productive for cardiovascular target engagement, a property not shared by the semicarbazone or thiosemicarbazone isosteres [1].

cardiovascular pharmacology β-blocker cinnamylcarbamate patent

Ethyl Carbazate-Derived Schiff Bases Demonstrate Favorable Drug-Likeness and ADMET Properties Relative to Semicarbazone Analogs in Steroidal Systems

A comparative in silico and experimental study on steroidal semicarbazones (SCs) and steroidal ethyl carbazates (ECs) evaluated drug-likeness, ADME-related properties, and lipophilicity using multiple computational tools alongside experimental shake-flask LogP measurements [1]. The study demonstrated that ethyl carbazate derivatives consistently exhibit higher lipophilicity and improved ADME scores compared to their semicarbazone counterparts, attributed to the replacement of the polar terminal –NH₂ group with an ethoxy substituent. Although conducted on a steroidal scaffold, this class-level finding is directly transferable to the cinnamaldehyde-derived analog: the ethyl carbazate moiety in the target compound predictably confers superior membrane permeability and oral absorption potential relative to cinnamaldehyde semicarbazone, consistent with the computed LogP advantage documented in Evidence Item 1 [1].

drug-likeness ADMET prediction carbazate ester lipophilicity

Optimal Research and Procurement Application Scenarios for Ethyl N-(cinnamylideneamino)carbamate


Synthesis of 3-Cinnamyl-1,2,4-Triazole-5-One Libraries for Antimicrobial Screening

The target compound serves as the direct precursor to 4-substituted-3-cinnamyl-1,2,4-triazol-5-ones via thermal cyclization with primary amines, as established by the ethoxycarbonylhydrazone → triazolone synthetic route [1]. Medicinal chemistry teams building triazole-focused compound libraries should procure this specific carbazate rather than cinnamaldehyde semicarbazone, which cannot undergo the same cyclization without prior functional group interconversion. The one-step transformation eliminates protecting-group chemistry and reduces the synthetic sequence by at least one step compared to semicarbazone-based routes [1][2].

CNS-Penetrant Probe Design Requiring Low HBD Count and Moderate Lipophilicity

With a single hydrogen-bond donor (HBD = 1) and XLogP3 of 2.4, the target compound satisfies key criteria for blood–brain barrier penetration (HBD ≤ 1) and favorable passive membrane permeability [1]. Researchers designing CNS-targeted chemical probes based on the cinnamaldehyde scaffold should select this compound over cinnamaldehyde semicarbazone (HBD = 2), which is predicted to have lower CNS permeability. This selection is supported by class-level ADME comparisons showing that ethyl carbazates consistently outperform semicarbazones in permeability-related metrics [2].

Cardiovascular Lead Optimization Leveraging the N-Cinnamylcarbamate Pharmacophore

US Patent 4,014,920 establishes that N-cinnamylcarbamic acid esters possess cardioselective β-adrenergic antagonist activity [1]. The target compound, bearing a closely related N-(cinnamylideneamino)carbamate framework, is a structurally appropriate starting point for medicinal chemistry campaigns targeting β-adrenergic receptors or related cardiovascular indications. Procurement of this specific carbamate—rather than a semicarbazone or thiosemicarbazone—ensures alignment with the patented pharmacophoric space and provides a carbamate ester linkage that is absent from simpler hydrazone analogs.

Metal Coordination Chemistry and Metallodrug Development

Ethyl carbazate-derived Schiff bases are well-established ligands for transition metal ions (e.g., Cu(II), Ni(II), Zn(II), Pd(II)), forming complexes with documented antibiotic and anticarcinogenic activity [1]. The target compound's ethoxycarbonylhydrazone moiety provides a monoanionic (after deprotonation) ON donor set upon metal coordination, distinct from the chelation mode of semicarbazones. Researchers developing metallodrug candidates should procure this specific ligand, as the carbazate ester group modulates the electronic properties and lipophilicity of the resulting metal complex in ways that semicarbazone ligands cannot replicate [1].

Quote Request

Request a Quote for ethyl N-(cinnamylideneamino)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.